An In-depth Technical Guide to the Chemical Properties of Diisobutylamine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Diisobutylamine Hydrochloride
A comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Diisobutylamine hydrochloride is the salt formed from the reaction of the secondary amine diisobutylamine with hydrochloric acid.[1][2] This conversion to the hydrochloride salt enhances the compound's stability and solubility, particularly in aqueous solutions, making it a versatile reagent and intermediate in various chemical applications.[3] Diisobutylamine itself is a colorless liquid with a characteristic amine odor, and its hydrochloride salt is typically a white to off-white crystalline solid.[3][4] The steric hindrance provided by the two isobutyl groups, coupled with the basicity of the nitrogen atom, defines the reactivity and utility of this compound in organic synthesis.[5] This guide provides a detailed overview of the chemical properties, synthesis, analysis, and applications of diisobutylamine hydrochloride, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Physicochemical Properties
The physical and chemical properties of diisobutylamine hydrochloride are crucial for its handling, storage, and application in chemical reactions.
General Properties
A summary of the key physicochemical properties of diisobutylamine and its hydrochloride salt is presented in the table below. It is important to distinguish between the free base (diisobutylamine) and its salt form, as their properties can differ significantly.
| Property | Diisobutylamine | Diisobutylamine Hydrochloride | Reference(s) |
| Molecular Formula | C₈H₁₉N | C₈H₂₀ClN | [4][6] |
| Molecular Weight | 129.24 g/mol | 165.70 g/mol | [4][6] |
| Appearance | Colorless liquid | White to off-white crystalline solid | [3][4] |
| Melting Point | -77 °C | Not available | [4] |
| Boiling Point | 139 °C | Not available | [4] |
| Solubility in water | 5 g/L (20 °C) | Soluble | [3][4] |
| pKa of Conjugate Acid | ~10.9-11.07 | Not applicable | [7] |
Basicity and Reactivity
The chemical behavior of diisobutylamine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts its basicity.[8] As a secondary amine, it readily reacts with acids to form the corresponding ammonium salts, such as diisobutylamine hydrochloride.[8] This basicity also allows it to be used as a catalyst in various organic transformations.[5] The steric bulk of the isobutyl groups can influence the regioselectivity and stereoselectivity of reactions in which it participates.[5]
Synthesis and Purification
Diisobutylamine hydrochloride is typically prepared by the straightforward acid-base neutralization of diisobutylamine with hydrochloric acid.[2] The synthesis of the parent amine, diisobutylamine, can be achieved through several industrial and laboratory-scale methods.
Industrial Production of Diisobutylamine
The primary industrial route to diisobutylamine is the catalytic amination of isobutanol.[9] This process involves the reaction of isobutanol with ammonia at elevated temperatures and pressures over a heterogeneous catalyst.[9] By controlling the reaction conditions, the formation of the secondary amine can be favored over the primary (isobutylamine) and tertiary (triisobutylamine) amines.[9]
An alternative industrial method is the reductive amination of isobutyraldehyde.[9]
Laboratory Synthesis of Diisobutylamine Hydrochloride
A general protocol for the laboratory-scale synthesis of diisobutylamine hydrochloride is as follows:
-
Dissolution: Dissolve diisobutylamine in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether) to the stirred diisobutylamine solution. The reaction is exothermic.
-
Precipitation: The diisobutylamine hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Drying: Dry the purified diisobutylamine hydrochloride under vacuum to remove residual solvents.
Spectral Analysis
Spectroscopic techniques are essential for the identification and characterization of diisobutylamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of diisobutylamine hydrochloride. The proton NMR spectrum would be expected to show characteristic signals for the isobutyl groups, including a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the nitrogen. The proton attached to the nitrogen may appear as a broad signal.
Infrared (IR) Spectroscopy
The IR spectrum of diisobutylamine hydrochloride will exhibit characteristic absorption bands. A broad and strong band in the region of 2400-3000 cm⁻¹ is indicative of the N-H stretching vibration of the ammonium salt. C-H stretching vibrations of the isobutyl groups will be observed around 2870-2960 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the cation. The mass spectrum would show a peak corresponding to the protonated diisobutylamine molecule.
Applications in Organic Synthesis
Diisobutylamine and its hydrochloride salt are valuable in organic synthesis, primarily as a building block and a base catalyst.
Precursor for Agrochemicals
Diisobutylamine is a key starting material for the synthesis of the herbicide Butylate.[8]
Base Catalyst
The basicity and steric hindrance of diisobutylamine make it a potentially useful catalyst in various organic reactions.[5] While specific, well-documented examples in the synthesis of pharmaceuticals are not abundant in the literature, its application in fundamental carbon-carbon bond-forming reactions has been explored.[5] These include:
-
Henry (Nitroaldol) Reaction: Diisobutylamine can act as a base to deprotonate a nitroalkane, which then adds to an aldehyde or ketone.[5]
-
Michael Addition: It can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5]
-
Knoevenagel Condensation: Diisobutylamine can facilitate the condensation of an active methylene compound with an aldehyde or ketone.[5]
The use of the hydrochloride salt allows for the in-situ generation of the free base by the addition of a stronger base, providing a convenient and solid form for handling and storage.
Caption: Potential catalytic applications of diisobutylamine.
Safety and Handling
Diisobutylamine hydrochloride should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.[6] The parent compound, diisobutylamine, is a flammable liquid and can cause severe skin burns and eye damage.[4] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
Diisobutylamine hydrochloride is a stable and soluble form of the sterically hindered secondary amine, diisobutylamine. Its well-defined chemical and physical properties make it a useful reagent and intermediate in organic synthesis. While its primary documented application is as a precursor in the agrochemical industry, its potential as a base catalyst in various carbon-carbon bond-forming reactions suggests broader utility in fine chemical and pharmaceutical synthesis. This guide provides a foundational understanding of the key characteristics of diisobutylamine hydrochloride to support its safe and effective use in research and development.
References
-
Wikipedia. (n.d.). Diisobutylamine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Diisobutylamine, hydrochloride (CAS 18251-82-6). Retrieved from [Link]
-
PubChem. (n.d.). Diisobutylamine | C8H19N | CID 8085. Retrieved from [Link]
-
PubChem. (n.d.). Diisobutylamine Hydrochloride | C8H20ClN | CID 519535. Retrieved from [Link]
Sources
- 1. Diisobutylamine, hydrochloride (CAS 18251-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 18251-82-6: DIISOBUTYLAMINE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 4. Diisobutylamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Diisobutylamine Hydrochloride | C8H20ClN | CID 519535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Diisobutylamine | 110-96-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
